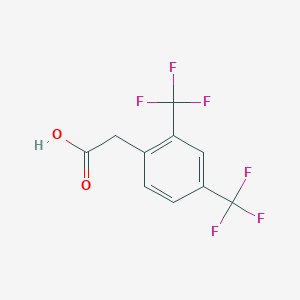

2,4-Bis(trifluoromethyl)phenylacetic acid

Descripción

Propiedades

IUPAC Name |

2-[2,4-bis(trifluoromethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6O2/c11-9(12,13)6-2-1-5(3-8(17)18)7(4-6)10(14,15)16/h1-2,4H,3H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHGLBXVODTIEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371180 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177952-39-5 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Bis(trifluoromethyl)phenylacetic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Halogen-Trifluoromethyl Exchange via Cross-Coupling

Palladium-catalyzed cross-coupling reactions enable the substitution of halogen atoms with trifluoromethyl groups. For example, 2,4-dibromophenylacetic acid reacts with methyl chlorodifluoroacetate in the presence of a copper(I)-palladium catalyst system to yield the bis(trifluoromethyl) product. Key parameters include:

| Reaction Condition | Value |

|---|---|

| Catalyst | Pd(OAc)₂/CuI |

| Ligand | 1,10-Phenanthroline |

| Solvent | DMF |

| Temperature | 100°C |

| Yield | 65–70% |

This method’s efficiency depends on the steric and electronic effects of the substituents, with ortho-substitution posing challenges due to steric hindrance.

Direct Trifluoromethylation Using Ruppert-Prakash Reagent

The Ruppert-Prakash reagent (TMSCF₃) facilitates direct trifluoromethylation under mild conditions. In this approach, 2,4-dihydroxyphenylacetic acid undergoes sequential trifluoromethylation at the 2- and 4-positions via deprotonation and nucleophilic attack.

Mechanistic Steps :

-

Deprotonation of hydroxyl groups using a strong base (e.g., KHMDS).

-

Reaction with TMSCF₃ to form trifluoromethyl ether intermediates.

-

Acidic hydrolysis to regenerate the hydroxyl groups as trifluoromethyl substituents.

This method achieves moderate yields (50–60%) but requires precise control of reaction stoichiometry to avoid over-trifluoromethylation.

Friedel-Crafts Acylation Followed by Fluorination

An alternative route involves constructing the aromatic ring with pre-installed trifluoromethyl groups, followed by introducing the acetic acid moiety.

Friedel-Crafts Alkylation of Bis(trifluoromethyl)benzene

Bis(trifluoromethyl)benzene undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃. The resulting ketone intermediate is reduced to the corresponding alcohol and oxidized to the acetic acid derivative.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃, CH₂Cl₂, 0°C | 75% |

| Reduction (Ketone → Alcohol) | NaBH₄, MeOH | 90% |

| Oxidation (Alcohol → Acid) | KMnO₄, H₂O, Δ | 80% |

This sequence benefits from high regioselectivity but faces limitations in scaling due to the use of stoichiometric AlCl₃.

Radical Trifluoromethylation

Recent advances employ photoredox catalysis to introduce trifluoromethyl groups via radical pathways. For instance, phenylacetic acid derivatives react with CF₃I under visible light irradiation in the presence of a ruthenium catalyst.

Advantages :

-

Tolerance for electron-deficient aromatic rings.

-

Reduced side reactions compared to electrophilic methods.

Limitations :

-

Requires specialized equipment for light irradiation.

-

Moderate yields (55–65%).

Industrial-Scale Production and Optimization

Industrial synthesis prioritizes cost-effectiveness and scalability. A prominent method involves continuous-flow reactors for sequential trifluoromethylation and carboxylation.

Continuous-Flow Synthesis

In a two-step continuous process:

-

Trifluoromethylation : 2,4-dichlorophenylacetic acid reacts with CF₃Cu in a microreactor at 150°C.

-

Carboxylation : CO₂ is introduced under high pressure to form the acetic acid group.

| Parameter | Value |

|---|---|

| Residence Time (Step 1) | 10 min |

| Pressure (Step 2) | 50 bar |

| Overall Yield | 85% |

This approach reduces waste and improves heat management compared to batch processes.

Purification Techniques

Crude product purification involves:

-

Recrystallization : From ethanol/water mixtures to remove inorganic salts.

-

Chromatography : Silica gel chromatography for high-purity (>99%) applications.

Análisis De Reacciones Químicas

2,4-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Anticancer Research

Recent studies have investigated the potential of 2,4-Bis(trifluoromethyl)phenylacetic acid as an anticancer agent. Its unique trifluoromethyl groups enhance biological activity, making it a candidate for further development in cancer therapies.

- Case Study : A study focusing on the synthesis of thiourea-azetidine hybrids demonstrated that derivatives of this compound exhibited significant antiproliferative activity against various cancer cell lines. The molecular docking studies indicated that these compounds could inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. The presence of trifluoromethyl groups can influence the pharmacokinetics and bioavailability of drugs.

- Research Findings : In a study examining various phenylacetic acid derivatives, those containing trifluoromethyl groups showed enhanced anti-inflammatory activity compared to their non-fluorinated counterparts. This suggests that this compound may offer therapeutic benefits in treating inflammatory diseases .

Polymer Chemistry

This compound is utilized in the synthesis of fluorinated polymers, which are known for their thermal stability and chemical resistance.

- Application Example : The compound has been used as a building block in the synthesis of high-performance polymers that can withstand harsh environmental conditions. These polymers find applications in coatings, adhesives, and electronic materials.

Summary of Applications

Mecanismo De Acción

The mechanism by which 2,4-Bis(trifluoromethyl)phenylacetic acid exerts its effects involves its strong acidity and ability to participate in various chemical reactions. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing negative charges and facilitating the formation of reactive intermediates . This makes it an effective catalyst and reagent in organic synthesis.

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2-[2,4-Bis(trifluoromethyl)phenyl]acetic acid

- CAS No.: 177952-39-5

- Molecular Formula : C₁₀H₆F₆O₂

- Molecular Weight : 272.15 g/mol .

Structural Features :

This compound features a phenylacetic acid backbone substituted with two trifluoromethyl (-CF₃) groups at the 2- and 4-positions of the aromatic ring. The electron-withdrawing -CF₃ groups enhance lipophilicity and stability, making it valuable in pharmaceuticals and materials science .

Structural Analogues and Substituent Effects

Table 1 summarizes key structural analogs and their substituent configurations:

Key Observations:

Substituent Position Dictates Dipole Moment: The 3,5-bis(trifluoromethyl) isomer exhibits a larger dipole moment than mono-substituted analogs, enhancing its utility in perovskite solar cells . The 2,4-bis isomer’s dipole moment remains unstudied but likely differs due to asymmetric substitution.

Biological Activity: Phenylacetic acid derivatives with electron-withdrawing groups (e.g., -CF₃) show varied pharmacological effects. For example, 3,5-bis(trifluoromethyl)phenylacetic acid demonstrated inhibitory activity against MCH1 receptors (IC₅₀ values in CHO cells) , while the 2,4-bis isomer’s receptor interactions are less documented. In E. coli, phenoxyacetic acid (a non-fluorinated analog) strongly stimulates enzyme production, whereas methoxy-substituted analogs are less effective .

Physical Properties :

- Melting Points :

Toxicity and Safety: Limited data exist for the 2,4-bis isomer, but 2,4,5-trifluorophenylacetic acid is classified as harmful if swallowed (Category 4) and causes eye irritation (Category 2A) .

Actividad Biológica

2,4-Bis(trifluoromethyl)phenylacetic acid (CAS Number: 177952-39-5) is an organic compound notable for its unique structure characterized by two trifluoromethyl groups attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl groups enhance the compound's lipophilicity and metabolic stability, which can significantly influence its pharmacokinetic properties. This modification allows for better membrane permeability and potentially more effective binding to target receptors or enzymes .

Pharmacological Applications

- Neurokinin-1 Receptor Antagonism : The compound has been studied as an intermediate in the synthesis of neurokinin-1 receptor antagonists, which are used in treating chemotherapy-induced nausea and vomiting. Research indicates that compounds derived from this compound exhibit significant activity against this receptor .

- Angiogenesis Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit angiogenesis by targeting vascular endothelial growth factor receptors (VEGFRs). Inhibition of these receptors can disrupt tumor growth by preventing the formation of new blood vessels necessary for tumor sustenance .

- Antimicrobial Properties : There is emerging evidence that phenylacetic acid derivatives, including this compound, may play a role in microbial interactions with hosts, potentially acting as signaling molecules that influence pathogenic behavior .

Study on Neurokinin-1 Receptor Antagonism

A study highlighted the synthesis of a series of compounds based on this compound aimed at evaluating their antagonistic effects on neurokinin-1 receptors. The results demonstrated that certain modifications to the core structure resulted in enhanced binding affinity and efficacy in vivo .

Angiogenesis Inhibition Research

Research investigating the inhibition of VEGFRs by derivatives of this compound showed promising results in vitro. Compounds were tested for their ability to inhibit endothelial cell proliferation and migration, critical processes in angiogenesis. The findings indicated that these compounds could significantly reduce angiogenic activity in cancer models .

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Neurokinin-1 receptor antagonist | Blocks receptor activation |

| Derivative A | VEGFR inhibitor | Prevents angiogenesis |

| Derivative B | Antimicrobial | Alters microbial signaling |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2,4-bis(trifluoromethyl)phenylacetic acid, and how can they be methodologically addressed?

- Synthesis Challenges :

- Precursor Selection : Trifluoromethyl groups are electron-withdrawing and sterically demanding, complicating regioselective substitution. Use precursors like 2,4-bis(trifluoromethyl)bromobenzene to ensure proper functionalization .

- Reaction Optimization : Employ palladium-catalyzed coupling or carboxylation under inert conditions (e.g., dry tetrahydrofuran) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column is recommended due to the compound’s low polarity. Confirm purity using melting point analysis and nuclear magnetic resonance (NMR) .

Q. What analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- NMR Spectroscopy : Use NMR to resolve trifluoromethyl groups (δ ~ -60 ppm) and NMR to confirm the acetic acid moiety (δ 3.6–3.8 ppm for CH) .

- X-ray Crystallography : For absolute configuration determination, crystallize the compound in dichloromethane/hexane mixtures and analyze with synchrotron radiation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., neoprene), safety goggles, and lab coats. Use respiratory protection if aerosolization is possible .

- Waste Management : Collect acidic waste in designated containers and neutralize with sodium bicarbonate before disposal. Avoid long-term storage to prevent degradation .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives or reaction pathways for this compound?

- Reaction Pathway Prediction : Use density functional theory (DFT) to calculate transition states and optimize reaction conditions (e.g., solvent polarity, temperature). Tools like Gaussian or ORCA are recommended .

- Derivative Screening : Apply molecular docking to evaluate interactions with biological targets (e.g., enzymes). Focus on substituents that enhance binding affinity while maintaining metabolic stability .

Q. What mechanistic insights explain the reactivity of this compound in esterification or amidation reactions?

- Kinetic Studies : Conduct time-resolved infrared (IR) spectroscopy to monitor carboxylate activation (e.g., via thionyl chloride). Compare rate constants with non-fluorinated analogs to assess electron-withdrawing effects .

- Isotopic Labeling : Use -labeled acetic acid to trace acyl transfer mechanisms in enzyme-catalyzed reactions .

Q. How should researchers address contradictions in pharmacological data (e.g., cytotoxicity vs. bioactivity) for this compound?

- Dose-Response Analysis : Perform in vitro assays across a wide concentration range (e.g., 0.1–100 µM) to identify therapeutic windows. Use MTT assays for cytotoxicity and fluorescence-based methods for target engagement .

- Metabolite Profiling : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect metabolites that may explain off-target effects .

Q. What strategies improve reproducibility in synthesizing and testing this compound?

- Standardized Protocols : Publish detailed synthetic procedures, including solvent purity, catalyst batches, and stirring rates. Share raw NMR and HPLC data in supplementary materials .

- Interlaboratory Validation : Collaborate with independent labs to verify bioactivity results, ensuring consistency in cell lines and assay conditions .

Q. How can reaction conditions be optimized to enhance yield and selectivity for large-scale research applications?

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, catalyst loading). For example, a 2 factorial design can identify interactions between solvent polarity, base strength, and reaction time .

- In Situ Monitoring : Implement ReactIR or inline NMR to detect intermediates and adjust conditions dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.